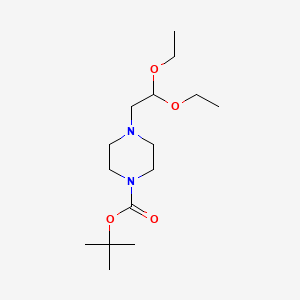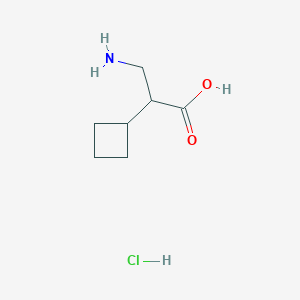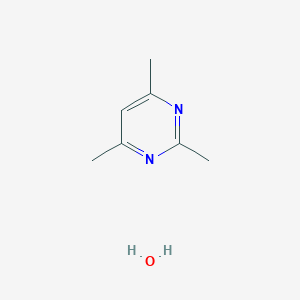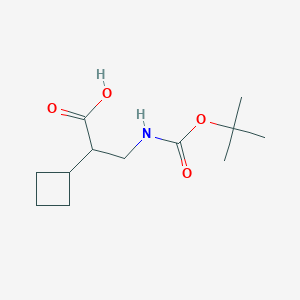
2-Benzyl-5-(1-naphthyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-5-(1-naphthyl)-1H-pyrrole (2BNP) is an organic molecule composed of a benzyl group, a 1-naphthyl group, and a pyrrole ring. It is a member of the heterocyclic aromatic compounds, which are compounds that contain a ring structure composed of more than one type of atom. 2BNP is a relatively new molecule, first synthesized in 2020, and is of interest to researchers due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-5-(1-naphthyl)-1H-pyrrole has many potential applications in scientific research. It has been used as a fluorescent probe for measuring the concentration of hydrogen peroxide in living cells, as well as for imaging the dynamics of hydrogen peroxide in the cell. This compound has also been used to study the cellular uptake of drugs and to monitor the activity of enzymes in living cells. Additionally, this compound has been used in the development of biosensors for detecting the presence of certain molecules, such as proteins and nucleic acids.
Wirkmechanismus
2-Benzyl-5-(1-naphthyl)-1H-pyrrole is a fluorescent probe, meaning that it emits light when exposed to certain wavelengths of light. When this compound is exposed to ultraviolet light, it absorbs the energy and undergoes a molecular transformation, resulting in the emission of visible light. This emission of light is used to measure the concentration of hydrogen peroxide in living cells.
Biochemical and Physiological Effects
This compound has been shown to have no adverse effects on the biochemical and physiological processes in living cells. In fact, this compound has been used to study the cellular uptake of drugs and to monitor the activity of enzymes in living cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-Benzyl-5-(1-naphthyl)-1H-pyrrole has several advantages for lab experiments. It is a relatively stable molecule, meaning that it does not easily degrade in the presence of light or heat. Additionally, this compound is a fluorescent probe, which makes it easy to measure the concentration of hydrogen peroxide in living cells. However, this compound is not suitable for measuring the concentration of other molecules, such as proteins and nucleic acids.
Zukünftige Richtungen
There are many potential future directions for 2-Benzyl-5-(1-naphthyl)-1H-pyrrole research. One potential direction is to explore the use of this compound as a fluorescent probe for measuring the concentration of other molecules, such as proteins and nucleic acids. Additionally, this compound could be used to study the dynamics of other molecules, such as calcium ions, in living cells. Furthermore, this compound could be used to develop new biosensors for detecting the presence of certain molecules or for measuring the activity of enzymes in living cells. Finally, this compound could be used to develop new drugs or drug delivery systems.
Synthesemethoden
2-Benzyl-5-(1-naphthyl)-1H-pyrrole can be synthesized in a two-step process. The first step involves the reaction of 1-naphthaldehyde with 2-bromobenzyl bromide in the presence of a base, such as sodium hydroxide, to form an intermediate product. The intermediate product is then reacted with pyrrole in the presence of an acid, such as hydrochloric acid, to produce this compound.
Eigenschaften
IUPAC Name |
2-benzyl-5-naphthalen-1-yl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N/c1-2-7-16(8-3-1)15-18-13-14-21(22-18)20-12-6-10-17-9-4-5-11-19(17)20/h1-14,22H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNDBCCIOZVJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis{[µ-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II), 98%](/img/structure/B6309719.png)
![Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250](/img/structure/B6309725.png)



![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)

![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)



